(E/Z)-ZINC09659342: A Technical Guide to a Novel Lbc-RhoA Interaction Inhibitor
(E/Z)-ZINC09659342: A Technical Guide to a Novel Lbc-RhoA Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-ZINC09659342 is a small molecule inhibitor targeting the protein-protein interaction between the Rho guanine nucleotide exchange factor (GEF) Lbc and the small GTPase RhoA. With a reported half-maximal inhibitory concentration (IC50) of 3.6 µM, this compound serves as a valuable chemical probe for studying the intricate signaling pathways governed by RhoA.[1] The dysregulation of the Lbc-RhoA axis is implicated in various pathological processes, most notably in cancer, where it plays a crucial role in cytoskeletal dynamics, cell migration, and tumor invasion. This technical guide provides a comprehensive overview of (E/Z)-ZINC09659342, including its chemical properties, biological activity, and the experimental protocols relevant to its study.
Core Data Summary
Chemical and Biological Properties
The compound (E/Z)-ZINC09659342 has been identified as an inhibitor of the Lbc-RhoA interaction. While the exact isomeric form (E or Z) contributing to the activity is not specified in publicly available data, the compound is offered as a mixture of (E/Z) isomers. The most likely chemical structure for ZINC09659342 is N'-(4-chlorobenzylidene)-2-hydroxybenzohydrazide .
| Property | Value | Reference |
| ZINC ID | ZINC09659342 | - |
| IUPAC Name | N'-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxybenzamide | [2] |
| Molecular Formula | C14H11ClN2O2 | [3] |
| Molecular Weight | 274.71 g/mol | [3] |
| Target | Lbc-RhoA protein-protein interaction | [1] |
| Biological Activity | Inhibition of Lbc-mediated RhoA activation | |
| IC50 | 3.6 µM |
Lbc-RhoA Signaling Pathway
The Lbc family of RhoGEFs are critical activators of RhoA, a small GTPase that acts as a molecular switch in a multitude of cellular processes. Lbc catalyzes the exchange of GDP for GTP on RhoA, leading to its activation. Activated, GTP-bound RhoA then interacts with a variety of downstream effector proteins to modulate cellular functions, including the formation of stress fibers and focal adhesions, which are essential for cell motility and invasion. The inhibition of the Lbc-RhoA interaction by ZINC09659342 provides a mechanism to disrupt these downstream signaling events.
Caption: The Lbc-RhoA signaling pathway and the inhibitory action of (E/Z)-ZINC09659342.
Experimental Protocols
Synthesis of N'-(4-chlorobenzylidene)-2-hydroxybenzohydrazide
This protocol is based on the general synthesis of benzohydrazide derivatives and is the likely route for the synthesis of ZINC09659342.
Materials:
-
2-Hydroxybenzohydrazide
-
4-Chlorobenzaldehyde
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of 2-hydroxybenzohydrazide and 4-chlorobenzaldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N'-(4-chlorobenzylidene)-2-hydroxybenzohydrazide.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.
Lbc-RhoA Interaction Assay (TR-FRET based)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust method for studying protein-protein interactions in a high-throughput format. This hypothetical protocol is designed to measure the inhibitory effect of ZINC09659342 on the Lbc-RhoA interaction.
Materials:
-
Purified, recombinant Lbc (DH/PH domain) protein, tagged with a donor fluorophore (e.g., Terbium cryptate).
-
Purified, recombinant RhoA protein (loaded with non-hydrolyzable GTP analog, GTPγS), tagged with an acceptor fluorophore (e.g., d2).
-
(E/Z)-ZINC09659342
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 0.1% BSA).
-
384-well, low-volume, non-binding surface microplates.
-
A TR-FRET compatible microplate reader.
Procedure:
-
Prepare a serial dilution of (E/Z)-ZINC09659342 in assay buffer.
-
In a 384-well plate, add a small volume of the ZINC09659342 dilution (or vehicle control).
-
Add the donor-labeled Lbc protein to each well.
-
Add the acceptor-labeled, GTPγS-loaded RhoA protein to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) for each well.
-
Plot the TR-FRET ratio against the concentration of ZINC09659342 and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for a TR-FRET-based Lbc-RhoA interaction assay.
Conclusion
(E/Z)-ZINC09659342 is a valuable tool for the study of Lbc-RhoA signaling. Its ability to inhibit this specific protein-protein interaction allows for the dissection of the roles of this pathway in cellular processes such as cytoskeletal organization and cell migration. This compound holds potential for further development as a therapeutic agent in diseases where the Lbc-RhoA axis is hyperactivated, such as in certain cancers. The experimental protocols outlined in this guide provide a starting point for researchers wishing to work with this and similar molecules. Further characterization of its selectivity, in vivo efficacy, and pharmacokinetic properties will be essential for its translation into a clinical setting.
